tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPPQRSVUJQKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The primary route involves treating 2-(aminomethyl)cyclohexylamine with Boc anhydride in the presence of a mild base (e.g., triethylamine or DMAP) to facilitate carbamate formation. The reaction proceeds via nucleophilic attack of the cyclohexylamine on the electrophilic carbonyl of Boc anhydride, yielding the mono-protected product.
Representative Procedure :
- Dissolve 2-(aminomethyl)cyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
- Add Boc anhydride (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Optimization Insights
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance solubility and reduce viscosity.
- Stoichiometry : A slight excess of Boc anhydride (1.1 eq) minimizes di-protection byproducts.
- Temperature Control : Reactions at 0°C improve selectivity for the cyclohexylamine over the aminomethyl group.
Stepwise Protection-Deprotection Approach
Temporary Protection of the Aminomethyl Group
To circumvent regioselectivity issues, the aminomethyl group is first protected with a labile group (e.g., Fmoc or Cbz), followed by Boc protection of the cyclohexylamine and subsequent deprotection.
Procedure :
- Protect the aminomethyl group with Fmoc-Cl in THF.
- React the intermediate with Boc anhydride under basic conditions.
- Remove the Fmoc group using piperidine.
Yield : 70–75% after deprotection.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Direct Protection | High yield, minimal steps | Risk of di-protection |
| Stepwise Approach | High regioselectivity | Additional steps reduce efficiency |
Industrial-Scale Considerations
Solvent and Base Selection
Industrial protocols favor toluene or ethyl acetate due to their low cost and ease of removal. Inorganic bases (e.g., NaHCO₃) replace triethylamine to reduce toxicity.
Viscosity Management
The patent literature highlights challenges with reaction medium viscosity during large-scale synthesis. Solutions include:
- Gradual reagent addition to maintain fluidity.
- Use of co-solvents (e.g., MTBE) to prevent gelation.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate has been investigated for its potential as a pharmacological agent due to its structural similarities to known drugs. Research indicates that it may serve as an inhibitor of specific enzymes involved in coagulation processes, similar to other carbamate derivatives that have been studied for their anticoagulant properties. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development.
Anticancer Research
Preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis. Its mechanism of action could involve modulation of enzyme activities related to cancer progression, although detailed studies are required to elucidate these pathways fully.
Antimicrobial Activity
Research has shown that compounds with structural similarities to this compound can possess antimicrobial properties. The compound's activity against various bacterial strains is an area of ongoing investigation, aiming to determine its efficacy as an antibacterial agent .
Case Study 1: Coagulation Pathway Interactions
A study focused on the interaction of this compound with enzymes involved in the coagulation cascade revealed promising results. The compound demonstrated significant binding affinity to certain targets, suggesting its potential as a therapeutic agent in managing coagulation disorders .
| Study Focus | Findings |
|---|---|
| Binding Affinity | High affinity for coagulation-related enzymes |
| Potential Use | Therapeutic agent for coagulation disorders |
| Further Research Needed | Detailed mechanism of action |
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of the compound against various pathogens. Results indicated that this compound exhibited activity against specific bacterial strains, warranting further exploration into its use as an antibiotic or adjunct therapy .
| Pathogen Tested | Efficacy |
|---|---|
| Gram-positive bacteria | Moderate activity observed |
| Gram-negative bacteria | Limited efficacy; further optimization needed |
| Future Directions | Structural modifications for enhanced activity |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs of tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate, highlighting variations in substituents, ring systems, and functional groups:
Biological Activity
Tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by a cyclohexyl ring with an aminomethyl group and a tert-butyl carbamate moiety, which contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- CAS Number : 177583-27-6
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This inhibition can modulate various biochemical pathways, making it a valuable candidate for drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, potentially including those involved in metabolic pathways.
- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways related to pain and inflammation.
1. Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been studied for its potential to inhibit tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways.
| Enzyme | Activity Assay | Outcome |
|---|---|---|
| Tyrosine Phosphatase 1B | Colorimetric assay | Significant inhibition observed |
2. Anti-inflammatory Activity
Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating the release of inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
| Study Type | Model Used | Findings |
|---|---|---|
| In vitro | Macrophage cell lines | Reduced cytokine production |
| In vivo | Animal models | Decreased inflammation markers |
3. Analgesic Properties
The compound has shown promise in analgesic applications, potentially acting on pain signaling pathways through receptor modulation.
| Receptor Targeted | Assay Type | Result |
|---|---|---|
| Opioid receptors | Radioligand binding assay | Affinity for mu-opioid receptors |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Metabolic Pathways :
- Anti-inflammatory Research :
- Pain Management Trials :
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized cyclohexylamines. Key steps include:
- Amine protection : Reacting 2-(aminomethyl)cyclohexylamine with tert-butyl chloroformate in dichloromethane or THF under basic conditions (e.g., triethylamine) to form the carbamate bond .
- Optimization : Yields depend on stoichiometry (1:1 molar ratio of amine to chloroformate), temperature (0–25°C), and reaction time (2–12 hours). Excess base can lead to side reactions, while inert atmospheres minimize oxidation .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate structure (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) and cyclohexyl stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₂H₂₂N₂O₂: 226.17 g/mol) .
- HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. How does the tert-butyl carbamate group enhance stability during peptide synthesis?
The tert-butyloxycarbonyl (Boc) group:
- Protects amines : Prevents undesired nucleophilic reactions during coupling steps .
- Acid-labile : Removed under mild acidic conditions (e.g., HCl in dioxane or TFA), preserving sensitive functional groups .
- Improves solubility : Enhances solubility in organic solvents (e.g., DCM, DMF), facilitating solid-phase synthesis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Molecular docking : Simulates binding affinity to enzyme active sites (e.g., proteases, kinases). The carbamate’s carbonyl oxygen may form hydrogen bonds with catalytic residues, while the cyclohexyl group contributes to hydrophobic interactions .
- DFT calculations : Predicts charge distribution and nucleophilic/electrophilic sites (e.g., aminoethyl side chain as a potential hydrogen bond donor) .
Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?
- Dose-response studies : Establish IC₅₀ values under standardized conditions (e.g., cell viability assays with controls for solvent effects) .
- Metabolic stability assays : Use liver microsomes to assess whether observed discrepancies arise from rapid degradation .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or pyridinyl substitutions) to identify pharmacophore requirements .
Q. How do steric and electronic effects influence the stability of tert-butyl carbamates under basic or oxidative conditions?
- Steric hindrance : The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in basic media (pH >10) .
- Oxidative susceptibility : The cyclohexylamine backbone may undergo dehydrogenation under strong oxidants (e.g., KMnO₄), necessitating inert atmospheres or antioxidants (e.g., BHT) .
Q. What role does this compound play in synthesizing macrocyclic or peptidomimetic scaffolds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
